molecular formula C17H13N3O3 B14198371 Methyl 4-amino-3-benzoylcinnoline-8-carboxylate CAS No. 835650-70-9

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate

Katalognummer: B14198371
CAS-Nummer: 835650-70-9
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: ZDKNKSCSABSKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate is a complex organic compound with a unique structure that includes a cinnoline core, an amino group, a benzoyl group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-benzoylcinnoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-3-benzoylcinnoline with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-3-benzoylcinnoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-3-benzoylcinnoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-amino-3-benzoylcinnoline-7-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 4-amino-3-benzoylcinnoline-6-carboxylate: Another positional isomer with distinct chemical properties.

Uniqueness: Methyl 4-amino-3-benzoylcinnoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

835650-70-9

Molekularformel

C17H13N3O3

Molekulargewicht

307.30 g/mol

IUPAC-Name

methyl 4-amino-3-benzoylcinnoline-8-carboxylate

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-9-5-8-11-13(18)15(20-19-14(11)12)16(21)10-6-3-2-4-7-10/h2-9H,1H3,(H2,18,19)

InChI-Schlüssel

ZDKNKSCSABSKHB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=C(C(=NN=C21)C(=O)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.